Product packaging for 2-(2,2-Diethoxyethyl)pyridine(Cat. No.:CAS No. 91340-40-8)

2-(2,2-Diethoxyethyl)pyridine

Cat. No.: B2980081
CAS No.: 91340-40-8
M. Wt: 195.262
InChI Key: VGPQGXKIVIHFPC-UHFFFAOYSA-N
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Description

2-(2,2-Diethoxyethyl)pyridine is an organic compound with the molecular formula C11H17NO2 . It features a pyridine ring, a privileged scaffold in medicinal chemistry, linked to a diethoxyethyl group . The pyridine moiety is a common feature in many pharmaceuticals and agrochemicals due to its influence on solubility and bioactivity . This specific structure, with its ether and amine functionalities, makes it a valuable intermediate in organic synthesis. Researchers can utilize this compound as a versatile building block, particularly as a precursor for the introduction of pyridine-containing aldehydes after deprotection of the acetal group. It is strictly for research use in laboratory settings and is not intended for human or veterinary therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO2 B2980081 2-(2,2-Diethoxyethyl)pyridine CAS No. 91340-40-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,2-diethoxyethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-3-13-11(14-4-2)9-10-7-5-6-8-12-10/h5-8,11H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPQGXKIVIHFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC1=CC=CC=N1)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91340-40-8
Record name 2-(2,2-diethoxyethyl)pyridine
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Synthetic Methodologies for 2 2,2 Diethoxyethyl Pyridine and Its Functionalized Derivatives

Strategies for Direct Synthesis of 2-(2,2-Diethoxyethyl)pyridine

The direct synthesis of this compound can be approached by either constructing the pyridine (B92270) ring from acyclic precursors or by functionalizing a pre-existing pyridine ring.

Approaches Involving Pyridine Ring Functionalization

The introduction of an alkyl substituent at the C2-position of a pyridine ring is a common strategy in organic synthesis. nih.gov Challenges associated with the direct functionalization of pyridine arise from the electron-deficient nature of the ring. nih.gov However, methods have been developed to overcome this, often involving the activation of the pyridine ring through N-oxide formation. For instance, the addition of Grignard reagents to pyridine N-oxides, followed by a rearrangement and deoxygenation step, can yield 2-substituted pyridines. organic-chemistry.org Another approach involves the transition-metal-catalyzed C–H functionalization of pyridine N-oxides, which allows for the introduction of various alkyl and aryl groups. nih.gov

A general scheme for this approach is as follows:

Oxidation of pyridine to pyridine N-oxide.

Reaction of the N-oxide with an appropriate organometallic reagent (e.g., a Grignard or organolithium reagent derived from 1,1-diethoxy-2-bromoethane) or through a metal-catalyzed C-H activation process.

Deoxygenation of the resulting substituted pyridine N-oxide to afford the final 2-substituted pyridine.

Synthetic Routes Utilizing Aminoacetaldehyde Diethyl Acetal (B89532) as a Precursor

Aminoacetaldehyde diethyl acetal is a versatile building block for constructing heterocyclic systems because it contains both a primary amine and a protected aldehyde. One documented synthesis involves the reaction of a 2-(naphthyl)-propenylidene malononitrile (B47326) derivative with aminoacetaldehyde diethyl acetal in methanol (B129727) under reflux conditions. This reaction proceeds via a series of condensation and cyclization steps to form a highly substituted pyridine ring bearing the 2,2-diethoxyethyl group at a position determined by the reaction mechanism. chem-soc.si In a specific example, reacting 2-{(2E)-3-(dimethylamino)-1-[6-(dimethylamino)-2-naphthyl]-2-propenylidene}malononitrile with aminoacetaldehyde diethyl acetal yielded the corresponding diethoxy compound in 87% yield after 46 hours of reflux in methanol. chem-soc.si

Aminoacetaldehyde diethyl acetal is also used to synthesize precursors for more complex molecules. For example, it can be reacted with p-toluenesulfonyl chloride to produce N-(2,2-Diethoxyethyl)-4-methylbenzenesulfonamide, a key intermediate for further elaboration. rsc.org It is also used to prepare N-(2,2-diethoxyethyl)carboxamides by reacting with activated carboxylic acid derivatives. nih.gov

Table 1: Synthesis of Pyridine Derivatives Using Aminoacetaldehyde Diethyl Acetal
Starting MaterialReagentConditionsProductYieldReference
2-{(2E)-3-(dimethylamino)-1-[6-(dimethylamino)-2-naphthyl]-2-propenylidene}malononitrileAminoacetaldehyde diethyl acetalMeOH, reflux, 46 h4-[6-(Dimethylamino)-2-naphthyl]-2-(2,2-diethoxyethyl)-6-(dimethylamino)nicotinonitrile87% chem-soc.si
p-Toluenesulfonyl chlorideAminoacetaldehyde diethyl acetal, Et3NCH2Cl2, 0 °C to RT, 1 hN-(2,2-Diethoxyethyl)-4-methylbenzenesulfonamideNot specified rsc.org
Succinimidyl-5-iodopyridine-3-carboxylate (SIPC)Aminoacetaldehyde diethyl acetalTHF, 20 °C, 1-2 hN-(2,2-diethoxyethyl)-5-iodopyridine-3-carboxamideNot specified nih.gov

Synthesis of Analogues and Complex Structures Incorporating the 2-(2,2-Diethoxyethyl) Moiety

The 2-(2,2-diethoxyethyl) group is a valuable synthon for building more elaborate heterocyclic systems. Its utility stems from either using the entire moiety as a building block via alkylation or leveraging the masked aldehyde for intramolecular cyclization reactions.

N-Alkylation and Related Transformations with Diethoxyethyl Bromide

2-Bromo-1,1-diethoxyethane serves as an alkylating agent to introduce the diethoxyethyl group onto nucleophilic atoms, particularly nitrogen. This approach is used to synthesize N-substituted heterocycles. However, the reactivity can be substrate-dependent. For instance, attempts to N-alkylate certain diazo homophthalimides with 2-bromo-1,1-diethoxyethane were reported to be unsuccessful, suggesting that it may not be reactive enough for weakly nucleophilic substrates. beilstein-archives.orgmathnet.ru In contrast, it has been successfully used to alkylate more reactive nucleophiles like the enolate of ethyl 3-oxobutanoate in the first step of a pyrazole (B372694) synthesis. researchgate.net

Table 2: Alkylation Reactions Using 2-Bromo-1,1-diethoxyethane
SubstrateReagents/ConditionsProductOutcomeReference
Diazo homophthalimideK2CO3, DMF, 80 °CN-(2,2-diethoxyethyl)diazo homophthalimideNo reaction beilstein-archives.org
Ethyl 3-oxobutanoateNot specifiedEthyl 2-(2,2-diethoxyethyl)-3-oxobutanoateSuccessful researchgate.net

Integration into Diverse Heterocyclic Frameworks (e.g., Pyrrolo-Pyrimidines)

A key synthetic strategy involves the deprotection of the acetal in a this compound derivative to reveal a 2-(formylmethyl)pyridine intermediate. This aldehyde is positioned to react with a neighboring nucleophilic group, leading to the formation of a fused heterocyclic ring system. This intramolecular cyclization is a powerful method for constructing bicyclic frameworks such as pyrido[2,3-d]pyrimidines. nuph.edu.ua The synthesis of such systems often relies on the cyclization of substituted pyridines that have appropriate functional groups in the 2 and 3 positions. nuph.edu.ua

This principle has been demonstrated in the synthesis of other heterocyclic systems. For example, 5-amino-1-(2,2-diethoxyethyl)-1,2,3-triazoles undergo an acid-mediated transformation involving intramolecular cyclization and rearrangement to yield functionalized 1H-imidazole derivatives. mdpi.com This highlights the utility of the diethoxyethyl group as a precursor to an aldehyde that can trigger the formation of new heterocyclic rings. Similarly, a suitably functionalized this compound could serve as a precursor for pyrrolo-pyrimidine systems through an analogous deprotection-cyclization sequence. Several methods have been developed for synthesizing pyrrolo[1,2-a]pyrimidines, which could potentially be adapted. mdpi.comnih.gov

Exploration of Green Chemistry and Sustainable Synthetic Pathways

Modern organic synthesis emphasizes the development of environmentally benign and sustainable methods. For pyridine synthesis, this includes multicomponent reactions (MCRs), the use of green catalysts and solvents, and energy-efficient techniques like microwave irradiation. bohrium.comnih.gov MCRs are particularly attractive as they combine three or more reactants in a single step, reducing waste and improving atom economy. bohrium.com

Strategies for the green synthesis of pyridine derivatives include:

One-Pot Multicomponent Reactions: These reactions can produce complex pyridine scaffolds with high efficiency and reduced reaction times. nih.gov

Microwave-Assisted Synthesis: Using microwave irradiation can significantly shorten reaction times and often leads to higher yields and purer products compared to conventional heating. nih.gov

Solvent-Free and Halide-Free Reactions: A novel method for synthesizing pyridine-2-yl substituted ureas involves the C–H functionalization of pyridine N-oxides with dialkylcyanamides under solvent- and halide-free conditions, showcasing a highly atom-economical approach. rsc.org

Green Catalysts: The use of recyclable catalysts, such as magnetic nanocomposites, in aqueous media represents another sustainable approach to pyridine synthesis. samipubco.com

While specific green chemistry protocols for this compound are not extensively documented, these general principles could be applied to its synthesis. For example, a multicomponent reaction designed to incorporate aminoacetaldehyde diethyl acetal could provide a more sustainable route to the target molecule or its precursors.

Table 3: Examples of Green Synthesis Strategies for Pyridine Derivatives
StrategyKey FeaturesExample ApplicationReference
Microwave-Assisted MCRShort reaction time (2-7 min), excellent yields (82-94%), pure products.Synthesis of novel pyridine derivatives from p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone (B1666503) derivatives, and ammonium (B1175870) acetate. nih.gov
Solvent-Free C-H FunctionalizationAtom-economical, avoids hazardous solvents and halide waste.Synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides and dialkylcyanamides. rsc.org
Nanocatalysis in Aqueous MediaUse of a recyclable magnetic nanocatalyst, reaction in water at ambient temperature.Three-component synthesis of pyridine derivatives from imidazole (B134444), acetylenic compounds, and phosphaneylidene-1-imine. samipubco.com

Reactivity, Reaction Mechanisms, and Heterocyclic Transformations

Mechanistic Investigations of Reactions Involving the 2-(2,2-Diethoxyethyl)pyridine Core

The this compound core is a precursor for various synthetic transformations, driven by the reactivity of both the pyridine (B92270) ring and the acetal-protected side chain.

The diethoxyethyl group is a key player in intramolecular cyclization reactions, often serving as a linchpin to form new heterocyclic rings. By tethering reactive functionalities to the pyridine or another part of the molecule, the diethoxyethyl moiety can be induced to cyclize.

One significant pathway involves the reaction of the acetal (B89532) group with a nucleophilic nitrogen atom within the same molecule. For instance, N-(2,2-diethoxyethyl)pyrimidine-4-amines undergo intramolecular cyclization in the presence of boron trifluoride etherate to form 2,3-dihydroimidazo[1,2-c]pyrimidines. researchgate.net This transformation highlights the ability of the acetal to act as an electrophile precursor under Lewis acidic conditions, enabling the formation of a new five-membered ring fused to the pyrimidine (B1678525) core. researchgate.net

Similarly, derivatives such as 5-amino-4-aryl-1-(2,2-diethoxyethyl)-1,2,3-triazoles undergo intramolecular cyclization, which is a key step in their transformation into other heterocyclic systems like imidazoles. dntb.gov.uamdpi.com Another strategy involves ortho-lithiation of related structures, followed by cyclization to generate isoindolinone derivatives. rsc.org A modified Pomeranz-Fritsch reaction has also been employed for the synthesis of thieno[2,3-c] rsc.orgrsc.orgnuph.edu.uatriazolo[1,5-a]pyridine from a 1-(2,2-diethoxyethyl)-1H-1,2,3-triazole derivative, showcasing a valuable intramolecular cyclization pathway. kuleuven.be

The this compound framework is instrumental in synthesizing a variety of other heterocyclic systems through ring transformation reactions.

Imidazoles: A notable transformation involves the conversion of 5-amino-1-(2,2-diethoxyethyl)-1,2,3-triazole derivatives into functionalized 1H-imidazoles. mdpi.com This acid-mediated process begins with the hydrolysis of the acetal to an aldehyde. An intramolecular cyclization then occurs, followed by the elimination of nitrogen (denitrogenation) from the triazole ring and subsequent rearrangement to yield the stable imidazole (B134444) core. mdpi.com The reaction proceeds through a proposed carbene intermediate that inserts into the O-H bond of various alcohols present in the reaction medium. mdpi.com

Pyrazoles: Derivatives of this compound are also used to construct more complex pyrazole-based systems. For example, ethyl 5-amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylate can be reacted with hydrazine (B178648) and then nitrous acid to form 1H-imidazo[1,2-b]pyrazole derivatives. nih.gov The initial synthesis of such pyrazole (B372694) precursors often involves the condensation of hydrazine acetaldehyde (B116499) diethyl acetal with reagents like ethyl (ethoxymethylene)cyanoacetate. scirp.org

Indolizines: While direct transformation of this compound to indolizines is less commonly cited, the synthesis of indolizines from closely related 2-substituted pyridines is well-established. rsc.orgorganic-chemistry.orgosi.lv These methods, such as the palladium-catalyzed annulation of 2-(pyridine-2-yl)acetonitrile derivatives or the cycloisomerization of 2-pyridyl-substituted propargylic acetates, highlight the potential of the 2-substituted pyridine core to serve as a foundation for building the indolizine (B1195054) skeleton. organic-chemistry.org The synthesis can proceed through various mechanisms, including [3+2] cycloadditions of pyridinium (B92312) ylides or tandem cyclization reactions. rsc.orgosi.lv

Table 1: Ring Transformations Originating from this compound Derivatives

Starting Material Class Resulting Heterocycle Key Reagents/Conditions Reference
5-Amino-1-(2,2-diethoxyethyl)-1,2,3-triazoles 1H-Imidazoles conc. HCl, Reflux in Alcohol mdpi.com
Ethyl 5-amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylate 1H-Imidazo[1,2-b]pyrazoles Hydrazine, Nitrous Acid nih.gov
N-(2,2-Diethoxyethyl)pyrimidine-4-amines 2,3-Dihydroimidazo[1,2-c]pyrimidines Boron trifluoride etherate researchgate.net
1-(2,2-Diethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole Thieno[2,3-c]pyridines Acid-mediated denitrogenation kuleuven.be

Reactivity and Derivatization of the Acetal Functionality

The acetal group in this compound serves as a stable protecting group for an acetaldehyde moiety. This stability is evident under basic, nucleophilic, and organometallic conditions. smolecule.com

The primary reactivity of the acetal is its hydrolysis under acidic conditions to unmask the aldehyde. mdpi.comsmolecule.com This deprotection is a critical step in many synthetic sequences, as the resulting aldehyde can participate in a wide range of subsequent reactions, including condensations and cyclizations.

Beyond simple hydrolysis, the acetal can be activated under milder, more selective conditions. For example, treatment with a combination of triethylsilyl trifluoromethanesulfonate (B1224126) (TESOTf) and a hindered base like 2,6-lutidine can deprotect the acetal to the corresponding aldehyde under weakly basic conditions, which allows for the presence of acid-sensitive functional groups. researchgate.net In the presence of a Lewis acid and a suitable base like 2,4,6-collidine, the acetal can react to form a pyridinium-type salt, demonstrating another pathway for its activation. researchgate.net

Table 2: Conditions for Acetal Deprotection/Activation

Reagents Conditions Outcome Reference
Concentrated HCl Heating (e.g., 90°C) Hydrolysis to aldehyde mdpi.com
TESOTf, 2,6-Lutidine CH₂Cl₂, 0°C Chemoselective deprotection to aldehyde researchgate.net
Boron trifluoride etherate - Activation for intramolecular cyclization researchgate.net

Influence of the Pyridine Nitrogen Atom in Reaction Pathways (e.g., as a Nucleophile or Directing Group)

The nitrogen atom of the pyridine ring exerts a significant influence on the reactivity of this compound. Its lone pair of electrons makes it a nucleophilic center and a base. This basicity allows for purification via acid-base extraction techniques, where the nitrogen is protonated in acidic media to form a water-soluble salt. smolecule.com

In reaction mechanisms, the pyridine nitrogen can act as an internal nucleophile. As seen in the synthesis of imidazo[1,2-a]pyridines from related precursors, the transformation can be initiated by the nucleophilic attack of the pyridine nitrogen on a multiple bond. acs.org In other contexts, the electron-donating nature of the diethoxyethyl group can increase the electron density on the pyridine ring, enhancing its ability to coordinate with metal centers in catalytic applications. The electronic properties of the pyridine ring, influenced by substituents, are an intrinsic feature that dictates its reactivity across different reaction types. rsc.org

Catalytic Roles of this compound in Organic Transformations (if applicable to the compound itself)

While this compound itself is not typically used as a direct catalyst, its structural motif is incorporated into more complex molecules that serve as ligands in transition metal catalysis. The pyridine nitrogen, along with other functionalities, can coordinate to a metal center, and the nature of the substituents on the pyridine ring can modulate the electronic and steric properties of the resulting catalyst.

For example, benzimidazolium salts featuring a diethoxyethyl group have been synthesized as precursors to N-heterocyclic carbene (NHC) ligands. researchgate.net These NHC ligands are then used to form palladium and silver complexes that are active catalysts for C-C coupling and C-H activation reactions, such as the direct arylation of thiophene (B33073) derivatives. researchgate.net The presence of the electron-donating ethoxy groups on the ligand can enhance the catalytic activity by increasing the electron density at the metal center, which facilitates key steps in the catalytic cycle like oxidative addition. researchgate.net

Applications of 2 2,2 Diethoxyethyl Pyridine As a Versatile Building Block in Complex Organic Synthesis

Precursor in the Construction of Diverse Heterocyclic Systems

The unique structure of 2-(2,2-diethoxyethyl)pyridine makes it an excellent starting material for synthesizing a variety of heterocyclic compounds. The pyridine (B92270) nitrogen can act as a nucleophile or a base, while the latent aldehyde at the C2 position can participate in cyclization reactions following deprotection.

Fused pyridine systems are prevalent scaffolds in medicinal chemistry due to their wide range of biological activities. sci-hub.se this compound serves as a key precursor to the corresponding 2-pyridineacetaldehyde, which is a crucial component in the synthesis of indolizine (B1195054) and imidazo[1,2-a]pyridine (B132010) cores.

Imidazo[1,2-a]pyridines: These bicyclic heterocycles are known for their antiviral, anti-inflammatory, and anticancer properties. nih.govtci-thaijo.org A common synthetic route is the reaction of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. Alternatively, multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, provide a more direct approach. mdpi.combeilstein-journals.org In this context, this compound can be hydrolyzed under acidic conditions to generate 2-pyridineacetaldehyde, which can then react with a 2-aminopyridine and an isocyanide in a one-pot synthesis to yield substituted imidazo[1,2-a]pyridines. mdpi.com

Indolizines: The indolizine scaffold is present in numerous natural alkaloids and synthetic compounds with diverse biological activities, including anticancer and anti-inflammatory effects. chemicalbook.com One of the most established methods for indolizine synthesis is the [3+2] cycloaddition of pyridinium (B92312) ylides with dipolarophiles. rsc.org The aldehyde functionality derived from this compound can be used to form the necessary precursors for these cyclizations. For instance, condensation of 2-pyridineacetaldehyde with an active methylene (B1212753) compound, followed by cyclization, can lead to functionalized indolizines. osi.lv Modern methods often employ transition-metal-catalyzed cyclizations of appropriately substituted pyridine derivatives, such as 2-(2-enynyl)pyridines, which can be prepared from intermediates derived from this compound. rsc.orgorganic-chemistry.org

Table 1: Synthetic Routes to Fused Pyridine Derivatives

Heterocycle General Synthetic Strategy Role of this compound Key Intermediates
Imidazo[1,2-a]pyridine Groebke–Blackburn–Bienaymé (GBB) 3-Component Reaction Source of the aldehyde component after in-situ deprotection 2-Pyridineacetaldehyde, 2-Aminopyridines, Isocyanides
Indolizine [3+2] Cycloaddition Precursor to form pyridinium ylides or other cyclization substrates 2-Pyridineacetaldehyde, Pyridinium ylides
Indolizine Transition-Metal-Catalyzed Cyclization Precursor to synthesize starting materials like 2-(2-enynyl)pyridines 2-Pyridineacetaldehyde

Beyond fused pyridine systems, this compound is instrumental in forming other important nitrogen-containing heterocycles. The ability to generate a reactive aldehyde adjacent to a pyridine ring opens pathways to various intramolecular cyclization strategies.

Tetrahydroisoquinolines (THIQs): The THIQ skeleton is a core component of many alkaloids and pharmacologically active molecules. mdpi.com The Pomeranz–Fritsch–Bobbitt reaction is a classical method for synthesizing isoquinolines, which involves the acid-catalyzed cyclization of a benzylaminoacetal. mdpi.com By using an N-substituted derivative of 2-(2,2-diethoxyethyl)amine (which can be conceptually related to the reactivity of the pyridine precursor), this cyclization can be employed to generate the tetrahydroisoquinoline core. For example, N-alkylation of an appropriate amine with a bromide derivative followed by cyclization is a key strategy. mdpi.com

Imidazoles: An efficient method for synthesizing novel 2-substituted 1H-imidazole derivatives utilizes 5-amino-1-(2,2-diethoxyethyl)-1,2,3-triazoles as starting materials. mdpi.com These triazoles undergo an acid-mediated transformation involving intramolecular cyclization, followed by the opening of the triazole ring. This process generates a carbene intermediate that leads to the formation of the imidazole (B134444) ring system. mdpi.com

Table 2: Examples of Other Heterocycles Synthesized

Heterocycle Synthetic Method Precursor Derived from this compound Ref.
Tetrahydroisoquinoline Pomeranz–Fritsch–Bobbitt Cyclization N-Substituted Benzylaminoacetals mdpi.com
1H-Imidazole Denitrogenative Transformation of Triazoles 5-Amino-1-(2,2-diethoxyethyl)-1,2,3-triazoles mdpi.com

Contribution to the Synthesis of Natural Products and Bioactive Scaffolds

The versatility of this compound and its derivatives makes them valuable intermediates in the total synthesis of complex natural products and the development of novel bioactive scaffolds. whiterose.ac.uk

A notable application is in the synthesis of isoquinoline (B145761) alkaloids. A diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, an important chiral building block for various natural products, was achieved using a derivative of 2-(2,2-diethoxyethyl)amine in a key Petasis reaction followed by a Pomeranz–Fritsch–Bobbitt cyclization. mdpi.com

Furthermore, derivatives such as N-(2,2-diethoxyethyl)-N-methyl-2,5-dimethoxybenzamide have been employed in synthetic approaches toward complex marine alkaloids like Alpkinidine. nih.gov In another example, a related compound, β-(2,2-diethoxyethyl)-substituted (allyl)tributylstannane, has been used in the diastereoselective allylation reactions en route to the C7–C16 fragment of the cytotoxic macrolide (+)-Neopeltolide. researchgate.netresearchgate.net

Utilization in Stereoselective Transformations and Chiral Auxiliary Development

The development of methods for controlling stereochemistry is a central goal of modern organic synthesis. Derivatives of this compound have found significant use in stereoselective reactions, often by being incorporated into chiral auxiliaries.

A chiral auxiliary is a compound that can be temporarily incorporated into a substrate to direct a stereoselective reaction, after which it can be removed. tcichemicals.com For instance, (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol has been successfully used as a chiral auxiliary in the Petasis reaction to synthesize a key intermediate for (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid with high diastereoselectivity. mdpi.com

In another application, N-acyl-N-(2,2-dimethoxyethyl)amines, prepared from aminoacetaldehyde dimethyl acetal (B89532), are key intermediates in the polymer-supported stereoselective synthesis of tetrahydrobenzopyrazino-thiadiazinone dioxides. conicet.gov.ar The acetal moiety is unmasked to an aldehyde, which then participates in a tandem N-sulfonyl iminium-ion cyclization−nucleophilic addition reaction to form the complex heterocyclic scaffold. conicet.gov.ar Additionally, the related β-(2,2-diethoxyethyl)-substituted (allyl)tributylstannane has been shown to participate in highly enantioselective Keck allylations and diastereoselective allylations of aldehydes, demonstrating the utility of the diethoxyethyl motif in achieving high levels of stereocontrol. researchgate.netresearchgate.net

Participation in Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. rug.nl The protected aldehyde functionality of this compound makes it an ideal substrate for MCRs that utilize an aldehyde component.

The Groebke–Blackburn–Bienaymé (GBB) reaction is a three-component reaction between an aldehyde, a 2-aminoazine (like 2-aminopyridine), and an isocyanide to form fused imidazoles, such as imidazo[1,2-a]pyridines. mdpi.com The in-situ generation of 2-pyridineacetaldehyde from this compound under the acidic conditions of the GBB reaction allows for the streamlined synthesis of these important heterocyclic scaffolds. acs.org

Similarly, the Petasis reaction (or borono-Mannich reaction) is a three-component reaction of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid. A derivative, (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol, has been used as the amine component in such a reaction to construct complex chiral molecules diastereoselectively. mdpi.com The acetal group in these precursors remains stable during the reaction, providing a handle for further transformations.

Table 3: Multicomponent Reactions Involving this compound or its Derivatives

Multicomponent Reaction Reactants Product Type Role of the Diethoxyethyl Moiety
Groebke–Blackburn–Bienaymé (GBB) Aldehyde, 2-Aminopyridine, Isocyanide Imidazo[1,2-a]pyridines Protected aldehyde precursor, deprotected in situ
Petasis Reaction Amine, Carbonyl, Boronic Acid Substituted Amines/Amino Acids Part of the chiral amine component

Coordination Chemistry of 2 2,2 Diethoxyethyl Pyridine

Ligand Design and Complexation Studies

The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure dictates the geometry and stability of the resulting metal complex. 2-(2,2-Diethoxyethyl)pyridine features a pyridine (B92270) ring, which provides a nitrogen donor atom for coordination, and a diethoxyethyl side chain. The presence of the ether oxygen atoms on this side chain introduces the potential for additional coordination, leading to varied and interesting complexation behavior.

The versatility of this compound as a ligand lies in its ability to adopt different coordination modes. In its simplest form, it can act as a monodentate ligand, coordinating to a metal center solely through the nitrogen atom of the pyridine ring. This type of coordination is common for pyridine-based ligands.

However, the presence of the diethoxyethyl group allows for the possibility of multidentate coordination. The oxygen atoms of the ethoxy groups can also donate electron pairs to the metal center, leading to the formation of a chelate ring. This chelation can result in a bidentate (N,O) or even a tridentate (N,O,O) coordination mode, depending on the metal ion's size, coordination preferences, and the reaction conditions. The flexibility of the ethyl chain is crucial in allowing the ligand to adopt the necessary conformation for chelation.

The specific coordination mode adopted can be influenced by several factors, including the nature of the metal ion, the counter-anion present in the metal salt, and the solvent used for the synthesis of the complex. Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, along with single-crystal X-ray diffraction, are essential tools for characterizing the precise coordination environment of the metal in these complexes.

The stability of metal complexes formed with this compound is a key area of investigation. The strength of the metal-ligand bond is influenced by both the electronic and steric properties of the ligand and the metal ion. The pyridine nitrogen is a good sigma-donor, forming stable complexes with a wide range of transition metals.

When the ligand acts in a multidentate fashion, the stability of the complex is often enhanced due to the chelate effect . The formation of one or more chelate rings results in a more thermodynamically stable complex compared to analogous complexes with monodentate ligands. The stability constants of these complexes can be determined using techniques such as potentiometric titration or spectrophotometric methods.

Computational studies, including density functional theory (DFT) calculations, can also provide valuable insights into the nature of the metal-ligand bonding and the relative stabilities of different coordination isomers. These theoretical approaches complement experimental data and aid in the rational design of new complexes with desired properties.

Applications in Organometallic Chemistry and Catalysis

Metal complexes of pyridine-based ligands have found widespread applications in organometallic chemistry and as catalysts in a variety of organic transformations. The electronic properties of the pyridine ring can be readily tuned by introducing substituents, which in turn influences the catalytic activity of the corresponding metal complex.

While specific catalytic applications of this compound complexes are an emerging area of research, related pyridine-containing ligands have been successfully employed in reactions such as:

Cross-coupling reactions: Palladium complexes of pyridine-based ligands are effective catalysts for Suzuki, Heck, and Sonogashira coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and functional materials.

Oxidation reactions: Manganese, iron, and ruthenium complexes with pyridine-containing ligands have been shown to catalyze the oxidation of alcohols, alkanes, and olefins.

Polymerization: Late transition metal complexes with diimine-pyridine ligands are active catalysts for the polymerization of olefins.

The diethoxyethyl substituent in this compound may influence the solubility and steric environment of the catalytic center, potentially leading to enhanced activity or selectivity in certain catalytic processes.

Supramolecular Assembly and Host-Guest Interactions Mediated by Pyridine-Metal Coordination

The directional nature of pyridine-metal coordination bonds makes them excellent tools for the construction of well-defined supramolecular assemblies. By employing metal ions as "glue" and multitopic pyridine-based ligands as "building blocks," a wide variety of discrete and polymeric architectures can be synthesized, including molecular squares, cages, and coordination polymers.

The this compound ligand, with its potential for both monodentate and bridging coordination modes, can be a valuable component in the design of such supramolecular structures. The formation of these assemblies is driven by the principles of self-assembly, where the final structure is thermodynamically favored.

Furthermore, the cavities and channels within these supramolecular architectures can encapsulate smaller molecules or ions, leading to host-guest interactions . The diethoxyethyl groups of the ligand could line the interior of these cavities, creating a specific chemical environment that can selectively bind guest molecules. This has potential applications in areas such as sensing, separation, and drug delivery. The study of these host-guest systems provides fundamental insights into molecular recognition processes.

Computational Chemistry and Theoretical Investigations of 2 2,2 Diethoxyethyl Pyridine

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(2,2-diethoxyethyl)pyridine, DFT calculations would be instrumental in determining its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations would provide a three-dimensional representation of the molecule in its lowest energy state.

Furthermore, DFT is used to calculate various electronic properties that are crucial for understanding the molecule's reactivity and behavior. nih.gov Key parameters that would be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A smaller gap generally suggests a molecule is more reactive. Other electronic properties such as ionization potential, electron affinity, electronegativity, and global hardness and softness could also be derived from DFT calculations, offering deeper insights into the molecule's electronic characteristics. nih.gov

Table 1: Hypothetical DFT-Calculated Properties for this compound

PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVEnergy of the outermost electron orbital; relates to electron-donating ability.
LUMO Energy-0.8 eVEnergy of the lowest energy unoccupied orbital; relates to electron-accepting ability.
HOMO-LUMO Gap5.7 eVIndicator of chemical reactivity and stability.
Dipole Moment2.1 DMeasure of the overall polarity of the molecule.

Note: The values in this table are illustrative and not based on actual experimental or computational data for this compound.

Quantum Chemical Predictions of Reactivity and Regioselectivity

Building upon DFT calculations, quantum chemical methods can be employed to predict the reactivity and regioselectivity of this compound in chemical reactions. By analyzing the distribution of electron density and the molecular electrostatic potential (MEP) map, regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic) can be identified.

The MEP map would visualize the electrostatic potential on the electron density surface, with different colors representing varying potential values. For instance, red areas would indicate regions of high electron density, likely sites for electrophilic attack, while blue areas would represent electron-deficient regions, susceptible to nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other reagents and for understanding the regioselectivity of its reactions. For example, in reactions involving pyridine (B92270) derivatives, the nitrogen atom is often a site of interest for electrophilic attack or protonation. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations would provide a dynamic picture of its conformational flexibility. The diethoxyethyl side chain can adopt various conformations due to rotation around its single bonds. MD simulations would explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them.

These simulations are also crucial for studying intermolecular interactions. By placing the molecule in a simulated environment (e.g., a solvent box of water or an organic solvent), MD can model how it interacts with surrounding molecules. nih.gov This would reveal information about solvation, hydrogen bonding capabilities (particularly with the pyridine nitrogen), and other non-covalent interactions that govern its macroscopic properties like solubility and boiling point.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking for Structural Insight into Analogues

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. chemrevlett.com To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with known biological activities (e.g., enzyme inhibition, receptor binding) would be required. dmed.org.ua Various molecular descriptors (e.g., physicochemical, topological, and electronic) would be calculated for each compound and correlated with their activities to build a predictive model. Such a model could then be used to predict the activity of new, unsynthesized analogues.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov If a biological target (e.g., a protein or enzyme) for pyridine derivatives is known, molecular docking could be used to predict the binding mode and affinity of this compound or its analogues to the target's active site. researchgate.nettubitak.gov.tr This would provide insights into the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Such studies are foundational in drug discovery and design. chemrevlett.com

Future Directions and Emerging Research Avenues for 2 2,2 Diethoxyethyl Pyridine

Development of Novel and Efficient Synthetic Methodologies

The synthesis of substituted pyridines is a mature field, yet the pursuit of more efficient, atom-economical, and environmentally benign methodologies continues to be a priority for organic chemists. nih.govbaranlab.org While specific high-yield syntheses for 2-(2,2-Diethoxyethyl)pyridine are not extensively documented in current literature, its structure suggests that several modern synthetic strategies could be adapted for its production. Future research will likely focus on moving beyond classical condensation reactions, such as the Hantzsch or Bohlmann-Rahtz syntheses, towards more sophisticated transition-metal-catalyzed approaches. baranlab.orgorganic-chemistry.org

One promising avenue is the use of cobalt-catalyzed [2+2+2] cycloaddition reactions, which have emerged as a powerful tool for constructing multi-substituted pyridine (B92270) rings from simple alkynes and nitriles. rsc.org Adapting this methodology could allow for the direct assembly of the pyridine core with the desired side chain precursor. Another area of exploration involves the late-stage functionalization of a pre-formed pyridine ring. This could be achieved through regioselective C-H activation or cross-coupling reactions, leveraging catalysts based on palladium, copper, or other transition metals to introduce the 2,2-diethoxyethyl moiety onto a pyridine starting material. organic-chemistry.orgacs.org The development of such methods would not only improve the accessibility of this compound but also open pathways to a wider range of structurally related analogs.

Synthetic ApproachDescriptionPotential Advantages for this compound
Transition-Metal-Catalyzed CycloadditionAssembly of the pyridine ring from alkynes and a nitrile source, often catalyzed by cobalt or other metals. rsc.orgHigh efficiency and modularity, allowing for the incorporation of diverse functional groups.
C-H FunctionalizationDirect coupling of a C-H bond on the pyridine ring with a suitable precursor for the diethoxyethyl group. nih.govAtom-economical approach that avoids pre-functionalization of the pyridine starting material.
Cross-Coupling ReactionsCoupling of a halogenated pyridine (e.g., 2-bromopyridine) with an organometallic reagent bearing the diethoxyethyl group. acs.orgWell-established and versatile methodology with a broad substrate scope and high functional group tolerance.
Modification of Pyridine N-oxidesReaction of pyridine N-oxides with Grignard or other organometallic reagents to achieve functionalization at the C2 position. organic-chemistry.orgProvides a route for regioselective C2-alkylation of the pyridine ring.

Exploration of Advanced Catalytic Applications

Pyridine derivatives are ubiquitous in catalysis, primarily serving as ligands that can modulate the electronic and steric properties of a metal center. nih.govunimi.it The nitrogen atom's lone pair of electrons allows it to act as a Lewis base, coordinating to a wide variety of transition metals. acs.org The future of this compound in catalysis lies in its potential use as a ligand in homogenous and heterogeneous catalytic systems.

The structural and electronic modifications achieved by functionalizing heterocyclic rings can significantly influence the coordination sphere of a metal, leading to improved catalytic properties. acs.org In palladium-catalyzed cross-coupling reactions, for instance, complexes bearing pyridine ligands have shown high efficiency. acs.org It is conceivable that a palladium complex of this compound could exhibit unique activity or selectivity in reactions like the Suzuki-Miyaura or Heck couplings. The diethoxyethyl group could influence the catalyst's solubility in different solvent systems and its steric profile, which in turn could fine-tune its catalytic performance. Furthermore, metal complexes of pyridine-containing macrocycles have demonstrated relevance in oxidation reactions. unimi.it Future research could explore the development of iron or copper catalysts featuring this compound as a ligand for selective oxidation of hydrocarbons and alcohols.

Catalytic SystemRole of Pyridine LigandPotential Application for this compound
Palladium(II) Cross-CouplingStabilizes the metal center and influences catalytic activity through electronic and steric effects. acs.orgAs a ligand in Suzuki-Miyaura or Heck reactions, potentially enhancing catalyst stability or product selectivity.
Copper-Catalyzed OxidationForms active complexes for the oxidation of alkanes and alcohols.Could be used to develop novel catalysts for selective oxidation processes under mild conditions.
Cobalt-Catalyzed HydrogenationPart of the coordination sphere in catalysts used for the hydrogenation of N-heterocycles. researchgate.netMay serve as a ligand to create catalysts for selective hydrogenation reactions.
Iron-Based Oxidation CatalysisThe pyridine moiety can increase the reactivity of high-valent iron-oxo intermediates in oxidation reactions. unimi.itCould be a component of bio-inspired oxidation catalysts, mimicking the function of certain metalloenzymes.

Integration into Advanced Materials Science Research (e.g., MOFs, Coordination Polymers)

The design and synthesis of metal-organic frameworks (MOFs) and coordination polymers (CPs) are at the forefront of materials science. These crystalline materials, built from metal ions or clusters linked by organic ligands, offer tunable porosity and functionality for applications in gas storage, separation, and catalysis. nih.gov Pyridine-based ligands are extensively used in the construction of these materials due to the directional coordination of the pyridine nitrogen atom. acs.orgnih.govacs.org

This compound is a particularly attractive candidate for a ligand in this context. The pyridine ring can serve as the primary coordination site to link with metal nodes, while the diethoxyethyl side chain could project into the pores of the resulting framework. This non-coordinating, flexible side chain could influence the framework's topology and modify the chemical environment within the pores. For example, the presence of ether groups could enhance the selective adsorption of specific guest molecules, such as carbon dioxide. mdpi.comresearchgate.net Research has shown that substituents on pyridine-based ligands have a great influence on the properties of MOF materials. nih.gov The introduction of this compound as a ligand could lead to the formation of novel 1D, 2D, or 3D coordination polymers with unique structural motifs and functional properties. acs.orgrsc.org For instance, its incorporation could induce structural reconfigurations, potentially transforming a 3D framework into a 2D nanosheet structure, thereby exposing more active metal sites for catalysis. rsc.org

Material TypeRole of Pyridine-Based LigandProjected Role of this compound
Metal-Organic Frameworks (MOFs)Acts as a linker to connect metal nodes, forming a porous, crystalline structure. nih.govmdpi.comThe pyridine N-atom would coordinate to metal centers, while the diethoxyethyl group could functionalize the pore surface, influencing guest adsorption. researchgate.net
1D Coordination PolymersConnects metal ions to form one-dimensional chains or helical structures. acs.orgnih.govCould be used to construct novel 1D polymers with specific adsorption properties, for example, towards methanol (B129727) vapor. acs.org
2D Layered MaterialsForms two-dimensional sheets that can be stacked to create layered materials. rsc.orgMay facilitate the formation of ultrathin 2D MOFs, enhancing the number of accessible metal active sites for applications like electrocatalysis. rsc.org
Photoactive MaterialsCan act as an electron acceptor when confined as a guest within a MOF host, enabling photoinduced electron transfer. nih.govCould be incorporated as a guest or ligand in systems designed for solar energy conversion or photocatalysis.

Q & A

Q. How to address inconsistent yields in reductive amination steps during synthesis?

  • Methodological Answer : Low yields (<50%) may result from imine intermediate instability. Optimize by using freshly distilled solvents (anhydrous MeOH), strict temperature control (0–5°C during NaBH₄ addition), and inert atmosphere (N₂/Ar). Alternative reductants (e.g., NaBH₃CN) may improve efficiency .

Q. Why might IR spectra show unexpected absorptions near 1700 cm⁻¹?

  • Methodological Answer : This could indicate oxidation of ethoxy groups to ketones or esters. Verify solvent purity (e.g., acetonitrile vs. acetone residues) and repeat synthesis under inert conditions. Analyze by GC-MS to identify degradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.